molecular formula C8H11BrN2O2 B2828267 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1496937-16-6

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2828267
CAS No.: 1496937-16-6
M. Wt: 247.092
InChI Key: BRVSCMTYAJAWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid ( 1496937-16-6) is a specialized brominated pyrazole derivative of interest in medicinal chemistry and chemical synthesis. This compound features a molecular formula of C 8 H 11 BrN 2 O 2 and a molecular weight of 247.09 g/mol . Its structure consists of a pyrazole ring substituted with a bromo atom at the 4-position, an ethyl group at the 3-position, a methyl group on the nitrogen, and an acetic acid side chain, offering multiple sites for chemical modification . The pyrazole core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The presence of the bromo substituent makes this compound a versatile chemical building block (or synthetic intermediate), particularly for cross-coupling reactions used to create more complex molecules for pharmaceutical and agrochemical research . Researchers value it for its potential in constructing novel compounds, such as pyrazolyl-s-triazine hybrids, which are being investigated for their efficacy against various cancer cell lines and as inhibitors of key enzymatic pathways like EGFR and PI3K/AKT/mTOR . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. The product is supplied as a solid and should be stored according to recommended conditions.

Properties

IUPAC Name

2-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVSCMTYAJAWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Br)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496937-16-6
Record name 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Key Properties Reference
This compound C₈H₁₁BrN₂O₂ 4-Br, 3-Et, 1-Me Purity: 95%; Polar due to acetic acid group
2-(4-Bromo-1H-pyrazol-5-yl)acetic acid hydrochloride C₅H₅BrN₂O₂ 4-Br, 1-H (unsubstituted) Hydrochloride salt; Enhanced solubility in polar solvents
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₇H₆BrF₃N₂O₂ 4-Br, 5-Me, 3-CF₃ Trifluoromethyl group increases lipophilicity and metabolic stability
2-(4-Chloro-5-methyl-3-(oxazol-2-yl)-1H-pyrazol-1-yl)acetic acid C₁₀H₉ClN₄O₃ 4-Cl, 5-Me, 3-oxazolyl Oxazole ring introduces π-π stacking potential; chloro substituent reduces steric bulk
2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid C₈H₉BrF₂N₂O₂ 4-Br, 5-(CHF₂), 3-Me Difluoromethyl group enhances acidity (pKa ~3.37) and bioavailability

Key Comparative Insights

Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups in analogues introduce strong electron-withdrawing effects, which may enhance electrophilic reactivity and alter hydrogen-bonding capabilities.

Polarity and Solubility: The hydrochloride salt of 2-(4-bromo-1H-pyrazol-5-yl)acetic acid exhibits higher aqueous solubility compared to the free acid form of the target compound, making it more suitable for biological assays.

Biological Relevance :

  • Compounds with trifluoromethyl groups are often prioritized in drug discovery due to their resistance to metabolic degradation.
  • The difluoromethyl variant has a predicted pKa of 3.37, suggesting stronger acidity than the target compound, which could influence protein binding in biological systems.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows procedures similar to those for 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one , involving bromination and alkylation steps.
  • In contrast, analogues with heterocyclic appendages (e.g., oxazol-2-yl ) require multi-step syntheses involving cross-coupling reactions.

Research Findings and Data Gaps

  • Similarity Analysis : The closest structural analogue is 4-Bromo-1H-pyrazole-5-carboxylic acid (similarity score: 0.88) , which lacks the ethyl and methyl substituents but retains the bromine and carboxylic acid groups. This highlights the critical role of alkyl substituents in modulating steric and electronic properties.

Biological Activity

2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H11BrN2O2
  • Molecular Weight : 247.09 g/mol
  • CAS Number : 1496937-16-6

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. In various experimental models, compounds similar to this compound demonstrated significant inhibition of inflammatory markers:

Compound IC50 (µg/mL) Activity
Pyrazole derivative A60.56Comparable to diclofenac
Pyrazole derivative B57.24Comparable to diclofenac

These compounds exhibited COX-2 inhibitory activity, indicating their potential as anti-inflammatory agents .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes involved in inflammatory pathways and microbial resistance. The presence of the bromo group and the pyrazole ring enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and inflammatory conditions.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various synthesized pyrazole derivatives, including the target compound, revealed that it exhibited significant bactericidal activity against S. aureus and E. coli within an 8-hour exposure period .
  • Anti-inflammatory Assessment : In a carrageenan-induced rat paw edema model, the compound showed a high percentage of edema inhibition (up to 96%), indicating strong anti-inflammatory properties compared to standard treatments like celecoxib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Common synthetic strategies involve multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or Vilsmeier–Haack formylation for pyrazole ring formation . Optimization requires precise control of reaction temperature (typically 80–120°C), solvent selection (e.g., ethanol or DMF), and reaction time (6–24 hours). Catalytic agents like POCl₃ or acetic anhydride may enhance yield. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole ring substitution pattern and acetic acid side chain . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates the molecular ion peak (C₈H₁₁BrN₂O₂, m/z ≈ 259.1 [M+H]⁺) .

Q. How does the molecular structure influence its physicochemical properties?

  • Methodological Answer : The bromine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions. The ethyl and methyl groups increase hydrophobicity (logP ≈ 2.1), impacting solubility in polar solvents. The acetic acid moiety allows salt formation (e.g., sodium salts) for improved aqueous solubility in biological assays .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug Design : Esterification of the acetic acid group to enhance membrane permeability .
  • Pharmacokinetic Profiling : LC-MS/MS to monitor plasma concentration and metabolite identification .
  • Species-Specific Metabolism : Comparative studies using liver microsomes from different models (e.g., rat vs. human) .

Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying substituents:

  • Bromine Replacement : Substitute with Cl, F, or CF₃ to alter electronic effects .
  • Pyrazole Ring Functionalization : Introduce aryl groups at position 1 or 3 to enhance binding affinity .
  • Side Chain Variation : Replace acetic acid with sulfonamide or amide groups to modulate solubility .
    Computational docking (e.g., AutoDock Vina) can predict target interactions (e.g., enzyme active sites) .

Q. What challenges arise in separating stereoisomers or regioisomers during synthesis?

  • Methodological Answer : Epimerization during synthesis may produce diastereomers, requiring chiral HPLC (e.g., Chiralpak AD-H column) or crystallization in non-polar solvents (e.g., hexane/ethyl acetate). Adjusting mobile phase pH (2.5–3.5) improves resolution for zwitterionic forms .

Q. How can X-ray crystallography resolve ambiguities in molecular configuration?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and halogen bonding patterns. For derivatives, data collection at low temperature (100 K) reduces thermal motion artifacts. Software like SHELX refines electron density maps to resolve positional disorder .

Q. What are common impurities formed during synthesis, and how can they be quantified?

  • Methodological Answer : Common impurities include de-brominated byproducts (e.g., 3-ethyl-1-methyl-1H-pyrazol-5-yl acetic acid) and oxidation products. Quantitative analysis uses HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) and UV detection at 220 nm. Limit of quantification (LOQ) should be ≤0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.